molecular formula C20H14N2O6 B2995504 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate CAS No. 931717-92-9

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate

Cat. No. B2995504
CAS RN: 931717-92-9
M. Wt: 378.34
InChI Key: YRSBQGFYCCDYCT-UHFFFAOYSA-N
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Description

This compound is a new hybrid compound of chalcone-salicylate . It has been successfully synthesized using a linker mode approach under reflux condition . The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Synthesis Analysis

The compound was synthesized using a linker mode approach under reflux condition . The 13C NMR spectrum showed a signal at 40.2 ppm corresponding to Ca,b, whereas that of C3 appeared at 100 ppm, that of C2 was noted at 160.7 ppm, and that of C4 appeared at 182.4 ppm .


Molecular Structure Analysis

The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The 1H NMR spectra of the compound in CDCl3 showed a singlet peak (1H) at δ 10.82 ppm due to the presence of a hydroxyl group in the aromatic ring of the salicylate moiety .


Chemical Reactions Analysis

The compound was synthesized using a linker mode approach under reflux condition . This suggests that it can participate in chemical reactions typical of chalcone-salicylate compounds.

Scientific Research Applications

Anticancer Potential

The title compound has been synthesized and characterized through spectroscopic techniques such as UV-Vis, FT-IR, HRMS, and 1D/2D NMR. Computational approaches, including molecular docking and molecular dynamics (MD) simulations, were employed to explore its potency against breast cancer. Key findings include:

Chalcone-Salicylate Hybrid

Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products with diverse biological activities. The title compound, a chalcone-salicylate hybrid, combines features of both chalcones and salicylic acid derivatives. Researchers have explored its potential uses, especially in anticancer drug discovery:

Future Prospects

Given its promising properties, further studies are warranted to validate its efficacy in vivo and explore additional therapeutic applications. Researchers may investigate its mechanism of action, pharmacokinetics, and potential synergies with existing anticancer drugs.

properties

IUPAC Name

[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6/c1-11(23)26-16-5-3-4-13-10-15(20(24)27-17(13)16)19-21-18(22-28-19)12-6-8-14(25-2)9-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBQGFYCCDYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate

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